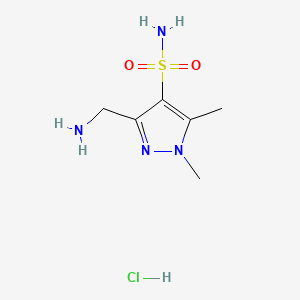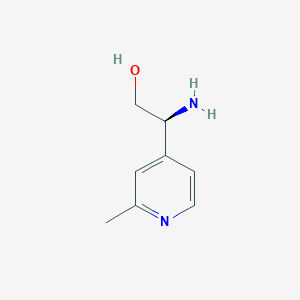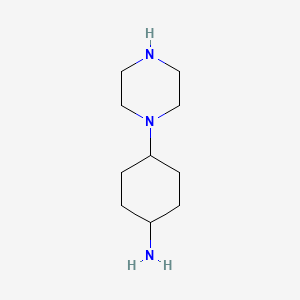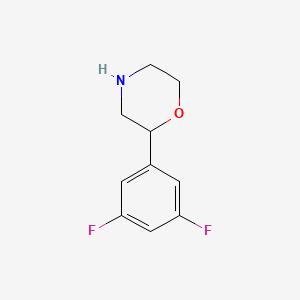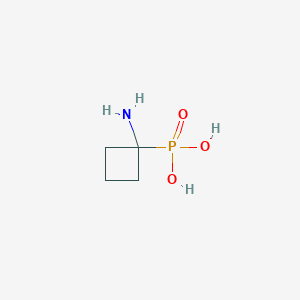
(1-aminocyclobutyl)phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminocyclobutyl)phosphonic acid is an organic compound characterized by the presence of a cyclobutyl ring attached to an amino group and a phosphonic acid moiety. This compound is part of the broader class of aminophosphonic acids, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of (1-aminocyclobutyl)phosphonic acid can be achieved through several routes. One common method involves the reaction of cyclobutylamine with phosphorous acid under specific conditions. Another approach is the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure, involving bromotrimethylsilane followed by methanolysis . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
(1-Aminocyclobutyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of catalysts like palladium or copper, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-Aminocyclobutyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: It has shown promise in the development of drugs for treating bone diseases and as an antibacterial agent.
Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of (1-aminocyclobutyl)phosphonic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition is often achieved through the formation of strong bonds with the active site of the enzyme, thereby preventing the enzyme from catalyzing its natural substrate .
Comparaison Avec Des Composés Similaires
(1-Aminocyclobutyl)phosphonic acid can be compared with other aminophosphonic acids such as:
2-Aminoethylphosphonic acid: Known for its use in the synthesis of phosphonopeptides.
(1-Aminocyclopropyl)phosphonic acid: Similar in structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Glyphosate: A widely used herbicide that also contains a phosphonic acid moiety.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C4H10NO3P |
|---|---|
Poids moléculaire |
151.10 g/mol |
Nom IUPAC |
(1-aminocyclobutyl)phosphonic acid |
InChI |
InChI=1S/C4H10NO3P/c5-4(2-1-3-4)9(6,7)8/h1-3,5H2,(H2,6,7,8) |
Clé InChI |
FOYWTEOGAUOWLD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
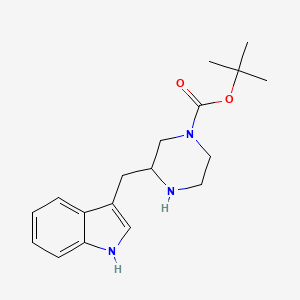
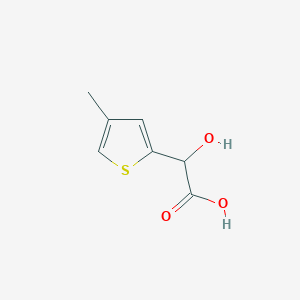
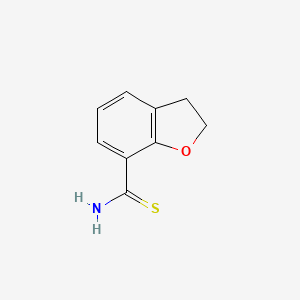
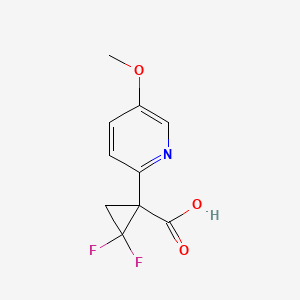
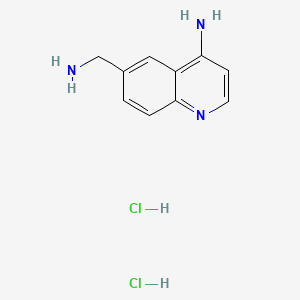
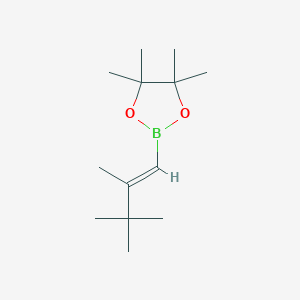
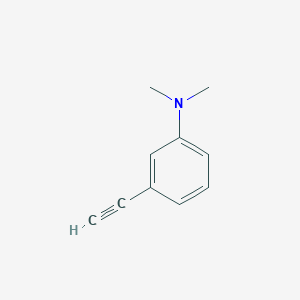
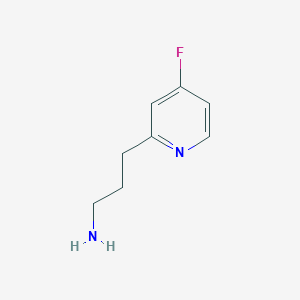
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]ethanethioamide](/img/structure/B13587270.png)
